
N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide,monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide, monohydrochloride is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are known for their potent opioid effects and are often used in medical settings for pain management and anesthesia. due to their high potency, they also pose significant risks of abuse and overdose.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide typically involves the acylation of 4-anilino-N-phenethylpiperidine (4-ANPP) with pivaloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Applications De Recherche Scientifique
N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Studied for its interactions with opioid receptors in the brain.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Used in the development of new synthetic opioids with improved safety profiles.
Mécanisme D'action
The compound exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like substance P and glutamate, leading to analgesia and euphoria. The molecular pathways involved include the inhibition of adenylate cyclase and the opening of potassium channels, which result in hyperpolarization of neurons and reduced neuronal excitability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: A widely used synthetic opioid with similar analgesic properties.
Acetylfentanyl: Another potent fentanyl analog with a slightly different chemical structure.
Butyrfentanyl: Known for its high potency and rapid onset of action.
Uniqueness
N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide is unique due to its specific chemical structure, which provides a balance between potency and duration of action. This makes it a valuable compound for both medical and research purposes .
Propriétés
Formule moléculaire |
C24H33ClN2O |
|---|---|
Poids moléculaire |
401.0 g/mol |
Nom IUPAC |
2,2-dimethyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O.ClH/c1-24(2,3)23(27)26(21-12-8-5-9-13-21)22-15-18-25(19-16-22)17-14-20-10-6-4-7-11-20;/h4-13,22H,14-19H2,1-3H3;1H |
Clé InChI |
WXRHRQMRWXZELR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide](/img/structure/B12352086.png)

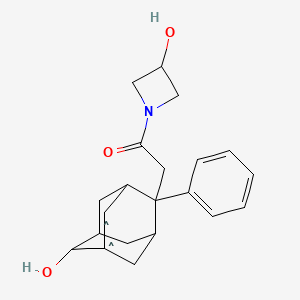
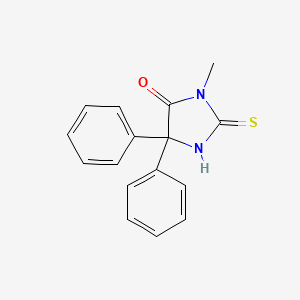
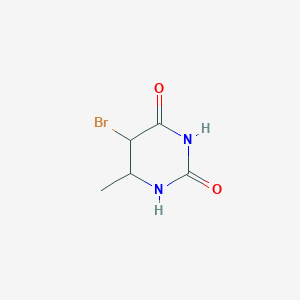
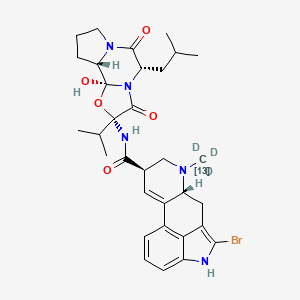
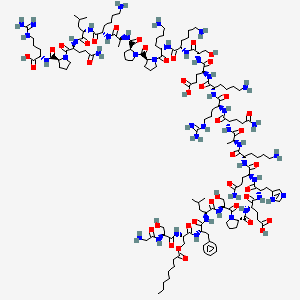
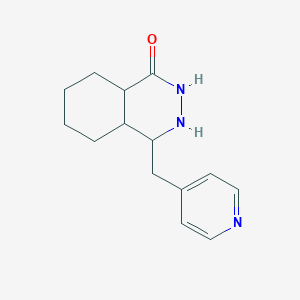
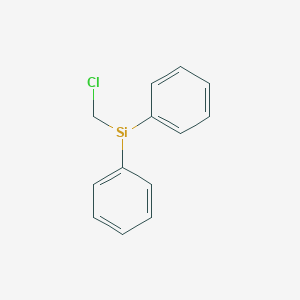
![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12352147.png)

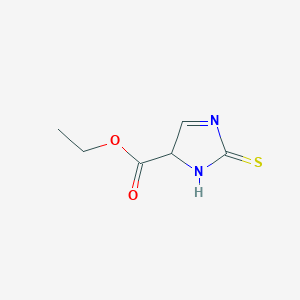
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4E)-4-hydroxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12352157.png)

